Methyltrioxorhenium(VII)
CAS No.: 70197-13-6
Cat. No.: VC1739949
Molecular Formula: CH3O3Re-
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70197-13-6 |
|---|---|
| Molecular Formula | CH3O3Re- |
| Molecular Weight | 249.24 g/mol |
| IUPAC Name | carbanide;trioxorhenium |
| Standard InChI | InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; |
| Standard InChI Key | VZSXFJPZOCRDPW-UHFFFAOYSA-N |
| SMILES | [CH3-].O=[Re](=O)=O |
| Canonical SMILES | [CH3-].O=[Re](=O)=O |
Introduction
Synthesis and Preparation
Methyltrioxorhenium(VII) is commercially available from various chemical suppliers, but it can also be synthesized through several routes in laboratory settings. The most common synthetic pathway involves the reaction of rhenium heptoxide with tetramethyltin, as shown in the following reaction :
Re₂O₇ + (CH₃)₄Sn → CH₃ReO₃ + (CH₃)₃Sn−O−ReO₃
This reaction proceeds efficiently under controlled conditions and produces methyltrioxorhenium(VII) alongside an organotin byproduct. Researchers have developed various modifications to this synthetic approach to improve yield and purity. The commercially available compound typically has a purity of >97%, making it suitable for most laboratory applications without further purification .
Structural Characteristics
The molecular structure of methyltrioxorhenium(VII) features a central rhenium atom in a tetrahedral coordination environment. The rhenium atom forms a direct bond with one methyl group and is additionally surrounded by three oxo ligands arranged to maximize distance between them . This arrangement creates a molecule with specific electronic properties that contribute to its reactivity and catalytic capabilities.
X-ray absorption fine structure (XAFS) spectroscopy has been employed to elucidate the precise structural parameters of this compound, particularly when it is immobilized on different supports or forms complexes with Lewis bases . The structural integrity of methyltrioxorhenium(VII) is maintained even when it is anchored to various supports, which explains its effectiveness as a heterogeneous catalyst.
Reactivity and Chemical Behavior
Methyltrioxorhenium(VII) demonstrates significant Lewis acidity, forming both 1:1 and 1:2 adducts with halides and amines . This Lewis acid character plays a crucial role in its catalytic function across various chemical transformations. The compound's reaction mechanism typically involves the formation of a complex between the metal center and the organic substrate, followed by a series of electron and proton transfer reactions that ultimately lead to the formation of desired products .
An interesting aspect of methyltrioxorhenium(VII)'s reactivity is its ability to activate a wide range of organic substrates, including alkenes, alkynes, alcohols, and amines . This versatility in substrate activation makes it an invaluable tool in synthetic organic chemistry.
Catalytic Applications
Methyltrioxorhenium(VII) exhibits remarkable catalytic properties, making it particularly useful in a variety of chemical transformations. Its catalytic applications can be categorized into several major areas:
Oxidation Reactions
Methyltrioxorhenium(VII) serves as an efficient catalyst for numerous oxidation reactions when combined with hydrogen peroxide. These include :
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Oxidation of terminal alkynes to corresponding carboxylic acids or esters
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Conversion of internal alkynes to diketones
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Transformation of alkenes to epoxides
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Oxidation of amines to N-oxides
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Baeyer-Villiger-type oxidations of ketones
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Phenol oxidation
For instance, it functions as a potent catalytic oxidant for converting alkenes to epoxides in various solvents and can transform 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone (Vitamin K₃) .
Olefin Metathesis
When supported on alumina/silica, methyltrioxorhenium(VII) catalyzes olefin metathesis reactions at room temperature (25°C) . This capability makes it an attractive alternative to traditional metathesis catalysts, particularly for sensitive substrates.
Specialized Transformations
Recent research has uncovered additional catalytic applications, including:
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Efficient transformation of hydrotrioxides (ROOOH) into dihydrogen trioxide (HOOOH), as confirmed by ¹H and ¹⁷O NMR spectroscopy
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Catalytic oxidant role with urea hydrogen peroxide in the efficient conversion of imines to nitrones
Immobilized Forms and Supported Catalysts
An important advancement in the utilization of methyltrioxorhenium(VII) has been its immobilization on various supports to enhance recyclability and catalytic performance. Particularly noteworthy is its immobilization in mesoporous silica MCM-41 functionalized with pendant bipyridyl (bpy) groups .
Research has shown that when methyltrioxorhenium(VII) is immobilized in functionalized mesoporous silica, the regular hexagonal symmetry of the host is retained during the grafting reaction, and the channels remain accessible. This has been confirmed through powder X-ray diffraction and N₂ adsorption-desorption studies .
The immobilized catalyst forms a tethered Lewis base adduct of the type CH₃ReO₃·bpy, as verified by infrared, Raman, and X-ray absorption fine structure spectroscopy . This immobilization strategy enhances the stability of the catalyst and allows for its recovery and reuse, addressing issues of catalyst loss and environmental concerns associated with homogeneous catalysis.
Research Applications
Beyond its direct catalytic uses, methyltrioxorhenium(VII) has served as an important research tool in various areas of chemistry:
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Study of mechanisms underlying chemical reactions
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Synthesis of novel organic compounds
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Investigation of metal-ligand interactions
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Exploration of structure and reactivity of transition metal complexes and organometallic compounds
These fundamental research applications have contributed significantly to our understanding of organometallic chemistry and catalysis, leading to the development of new catalytic systems with improved performance characteristics.
| Package Size | Approximate Price Range | Typical Purity |
|---|---|---|
| 100 mg | $37 / €32 | >97% |
| 500 mg | $121 | >97% |
| 2.5 g | Variable | >97% |
Proper handling and storage of methyltrioxorhenium(VII) require specific conditions due to its sensitivity to moisture, light, and air. Recommendations include:
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